Sodium stearate
Overview
Description
Sodium stearate, known by its IUPAC name Sodium Octadecanoate, is the sodium salt of stearic acid. This white solid is the most common soap and is found in many types of solid deodorants, rubbers, latex paints, and inks. It is also a component of some food additives and food flavorings .
Mechanism of Action
Target of Action
Sodium stearate, the sodium salt of stearic acid, is a type of surfactant . Its primary targets are dirt, grease, and other non-polar substances on the skin or other surfaces . It is also used in the pharmaceutical industry as a surfactant to aid the solubility of hydrophobic compounds .
Mode of Action
This compound has both hydrophilic and hydrophobic parts, a carboxylate and a long hydrocarbon chain . These two chemically different components induce the formation of micelles, which present the hydrophilic heads outwards and their hydrophobic (hydrocarbon) tails inwards . This provides a lipophilic environment for hydrophobic compounds . The tail part dissolves the grease or dirt and forms the micelle .
Biochemical Pathways
This compound is produced as a major component of soap upon saponification of oils and fats . The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) follows:
(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3C_{18}H_{35}O_{2}Na (C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na
Purified this compound can be made by neutralizing stearic acid with sodium hydroxide :
C17H35COOH+NaOH→C17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17H35COOH+NaOH→C17H35COONa+H2O
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble in water , which suggests that it can be easily washed away after it has performed its cleansing action.
Result of Action
The result of this compound’s action is the effective removal of dirt, grease, and other non-polar substances from the skin or other surfaces . In the pharmaceutical industry, it aids in the solubility of hydrophobic compounds .
Action Environment
This compound is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings . This compound is utilized to make waterproofing compounds for papers, textiles, and even some kinds of paint due to its hydrophobic properties . After this application, the materials are more water-resistant and have a longer lifespan .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearate is produced as a major component of soap upon saponification of oils and fats. The percentage of this compound depends on the ingredient fats. Tallow, for instance, is especially high in stearic acid content. The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) is:
(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na
Purified this compound can be made by neutralizing stearic acid with sodium hydroxide:
C17H35COOH+NaOH→C17H35COONa+H2O
Biological Activity
Sodium stearate, the sodium salt of stearic acid, is a compound widely used in pharmaceuticals, cosmetics, and food products. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic regulation. This article delves into the biological activities of this compound, supported by case studies and research findings.
This compound is an anionic surfactant that exhibits unique properties in biological systems. Its structure allows it to interact with cell membranes, influencing various cellular processes. The primary mechanism by which this compound exerts its biological effects includes:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis (programmed cell death) preferentially in cancer cells. This is primarily mediated through the activation of protein kinase C (PKC) and subsequent caspase-3 activation, leading to cell death in breast cancer cell lines such as Hs578t and MDA-MB-231 .
- Regulation of Mitochondrial Function : this compound has been shown to affect mitochondrial dynamics. Ingesting stearic acid (the fatty acid form) leads to mitochondrial fusion, enhancing mitochondrial function and potentially improving metabolic health .
1. Apoptosis Induction in Breast Cancer Cells
A pivotal study demonstrated that this compound induces apoptosis in breast cancer cells through a dose-dependent mechanism. The treatment resulted in a significant reduction in cell viability, with Hs578t cells showing a decrease of 16.4% and MDA-MB-231 cells by 30.5% after 12 hours of exposure to this compound at 50 µM concentration . The study highlighted the role of PKC activation in mediating these effects.
2. Dietary Influence on Metabolism
Another study explored the impact of dietary stearic acid on mitochondrial function in humans. Participants who ingested stearic acid showed increased mitochondrial fusion within three hours, alongside a decrease in circulating long-chain acylcarnitines, suggesting enhanced fatty acid beta-oxidation . This finding underscores the physiological relevance of this compound as a dietary metabolite.
Cytotoxicity Assays
Cytotoxicity assays have been employed to assess the effects of this compound on various cell lines. The results consistently show that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, while breast cancer cell lines were significantly affected, non-cancerous MCF-10A cells remained viable under similar conditions .
Effects on Calcium Carbonate Suspensions
Research has also indicated that this compound affects the dispersion properties of calcium carbonate suspensions. The presence of this compound alters zeta potential and particle interactions, which could have implications for its use in various industrial applications .
Data Summary
Study | Cell Type | Concentration | Effect |
---|---|---|---|
Apoptosis Induction | Hs578t (Breast Cancer) | 50 µM | 16.4% decrease in viability |
Apoptosis Induction | MDA-MB-231 (Breast) | 50 µM | 30.5% decrease in viability |
Dietary Influence | Human Subjects | Varies | Increased mitochondrial fusion |
Dispersion Properties | Calcium Carbonate | Varies | Altered zeta potential |
Properties
CAS No. |
822-16-2 |
---|---|
Molecular Formula |
C18H36NaO2 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
sodium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
XRRONFCBYFZWTM-UHFFFAOYSA-N |
impurities |
USUALLY CONTAINS SODIUM PALMITATE |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Color/Form |
WHITE POWDER |
Key on ui other cas no. |
822-16-2 |
physical_description |
Liquid; Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White powder; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
shelf_life |
AFFECTED BY LIGHT |
solubility |
SLOWLY SOL IN COLD WATER OR COLD ALC; FREELY SOL IN HOT SOLVENTS INSOL IN MANY ORGANIC SOLVENTS |
Synonyms |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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